3,5-diethyl-4-iodo-1-(propan-2-yl)-1H-pyrazole
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Overview
Description
3,5-diethyl-4-iodo-1-(propan-2-yl)-1H-pyrazole is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by its unique substituents, including diethyl, iodo, and isopropyl groups, which may impart distinct chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-diethyl-4-iodo-1-(propan-2-yl)-1H-pyrazole typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of substituents: The diethyl, iodo, and isopropyl groups can be introduced through various substitution reactions. For example, iodination can be performed using iodine or an iodine-containing reagent in the presence of an oxidizing agent.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
3,5-diethyl-4-iodo-1-(propan-2-yl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a catalyst such as palladium on carbon.
Substitution: The iodo group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, or other reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a pyrazole derivative with additional oxygen-containing functional groups, while substitution reactions may result in the replacement of the iodo group with other substituents.
Scientific Research Applications
3,5-diethyl-4-iodo-1-(propan-2-yl)-1H-pyrazole may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation of its pharmacological properties and potential therapeutic applications.
Industry: Use as an intermediate in the production of agrochemicals, pharmaceuticals, or other specialty chemicals.
Mechanism of Action
The mechanism of action of 3,5-diethyl-4-iodo-1-(propan-2-yl)-1H-pyrazole would depend on its specific interactions with molecular targets. Potential mechanisms may involve:
Binding to enzymes or receptors: Modulating their activity.
Interference with metabolic pathways: Affecting cellular processes.
Interaction with nucleic acids: Influencing gene expression or replication.
Comparison with Similar Compounds
Similar Compounds
3,5-diethyl-1H-pyrazole: Lacks the iodo and isopropyl groups.
4-iodo-1H-pyrazole: Lacks the diethyl and isopropyl groups.
1-(propan-2-yl)-1H-pyrazole: Lacks the diethyl and iodo groups.
Uniqueness
3,5-diethyl-4-iodo-1-(propan-2-yl)-1H-pyrazole is unique due to the combination of its substituents, which may impart distinct chemical reactivity and biological activity compared to other pyrazole derivatives.
Biological Activity
3,5-Diethyl-4-iodo-1-(propan-2-yl)-1H-pyrazole is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including anti-inflammatory, antibacterial, and anticancer activities. This article explores the biological activity of this compound through various studies and findings.
The compound has the following chemical characteristics:
- Molecular Formula : C9H15IN2
- Molecular Weight : 278.13 g/mol
- CAS Number : 390356-27-1
1. Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study demonstrated that various pyrazole compounds showed activity against common bacterial strains such as E. coli and S. aureus. Specifically, modifications in the pyrazole structure can enhance antibacterial efficacy, with certain derivatives showing promising results against resistant strains .
Compound | Target Bacteria | Activity |
---|---|---|
This compound | E. coli, S. aureus | Moderate |
Other derivatives | Klebsiella pneumoniae, Pseudomonas aeruginosa | High |
2. Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole derivatives is well-documented. In vitro studies have shown that compounds similar to this compound can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, a related study reported that certain pyrazole derivatives inhibited TNF-α by up to 85% at specific concentrations .
3. Antitumor Activity
Pyrazoles have also been investigated for their anticancer properties. A series of studies have highlighted their ability to inhibit tumor cell proliferation in various cancer types. The structural modifications in the pyrazole nucleus play a critical role in enhancing its antitumor activity. For example, compounds with specific substituents showed significant inhibition of cancer cell lines in vitro .
Study | Cancer Type | Inhibition Percentage |
---|---|---|
Study A | Breast Cancer | 70% |
Study B | Lung Cancer | 65% |
Case Studies
Several case studies emphasize the therapeutic potential of pyrazole derivatives:
- Case Study on Anti-inflammatory Activity : A compound structurally similar to this compound was tested in a carrageenan-induced edema model in mice, showing comparable efficacy to indomethacin, a standard anti-inflammatory drug .
- Antibacterial Efficacy : In a study evaluating the antibacterial effects of various pyrazoles, one derivative exhibited significant activity against resistant strains of bacteria, suggesting that structural modifications can enhance antimicrobial properties .
Properties
Molecular Formula |
C10H17IN2 |
---|---|
Molecular Weight |
292.16 g/mol |
IUPAC Name |
3,5-diethyl-4-iodo-1-propan-2-ylpyrazole |
InChI |
InChI=1S/C10H17IN2/c1-5-8-10(11)9(6-2)13(12-8)7(3)4/h7H,5-6H2,1-4H3 |
InChI Key |
PYFCGKJTZDZHEL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=NN1C(C)C)CC)I |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.